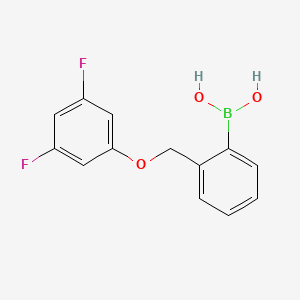

(2-((3,5-Difluorophenoxy)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(3,5-difluorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-5-11(16)7-12(6-10)19-8-9-3-1-2-4-13(9)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJHWQLXFNFSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC(=CC(=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675341 | |

| Record name | {2-[(3,5-Difluorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-92-1 | |

| Record name | B-[2-[(3,5-Difluorophenoxy)methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3,5-Difluorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1218790-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid

Executive Summary

(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid is a specialized organoboron compound featuring a unique combination of structural motifs: an ortho-substituted phenylboronic acid, a flexible ether linkage, and a difluorinated aromatic ring. These features make it a valuable building block in medicinal chemistry and materials science, particularly for introducing complex functionalities via palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability and binding affinity. This guide provides a detailed, field-proven methodology for the synthesis of this compound, coupled with a comprehensive characterization workflow designed to ensure structural integrity and purity. We delve into the causality behind experimental choices and offer insights into overcoming common analytical challenges associated with boronic acids.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecules, from pharmaceuticals to organic electronics.[2][3]

The subject of this guide, this compound (CAS No. 1218790-92-1), is a sophisticated reagent designed for advanced synthetic applications.[4] Its utility stems from several key features:

-

The Boronic Acid Moiety: A versatile chemical handle for C-C bond formation.

-

Ortho-Substitution Pattern: The placement of the substituent at the ortho position can induce specific conformational preferences in the final coupled products, influencing biological activity or material properties.

-

Difluorophenoxy Group: The two fluorine atoms act as powerful modulators. They are strong electron-withdrawing groups, which can alter the reactivity of the aromatic ring and serve as bioisosteres for other groups. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding interactions.[5]

-

Ether Linkage: Provides rotational flexibility, allowing the difluorophenyl group to adopt various spatial orientations.

This document serves as a self-validating technical manual for researchers, offering a robust protocol for the synthesis and a multi-faceted analytical approach to unequivocally confirm the identity, purity, and stability of the target compound.

Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of the key ether bond followed by the installation or deprotection of the boronic acid functionality.

Causality of Strategic Choices:

-

Protecting the Boronic Acid: Direct synthesis using 2-(bromomethyl)phenylboronic acid is challenging because the free boronic acid group can interfere with the basic conditions required for ether synthesis. Therefore, a protected form, such as a pinacol ester, is employed. Pinacol esters are stable to a wide range of reaction conditions but can be readily hydrolyzed to the free boronic acid in the final step.[6][7] This strategy ensures reaction compatibility and simplifies purification.

-

Ether Formation: The Williamson ether synthesis is a classic and reliable method for forming the aryl-alkyl ether linkage. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like acetonitrile provides an optimal balance of reactivity and selectivity, minimizing side reactions.

The overall synthetic workflow is visualized below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: 2-(Bromomethyl)phenylboronic acid pinacol ester, 3,5-Difluorophenol, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexanes, Hydrochloric Acid, Magnesium Sulfate. All reagents should be of high purity (≥98%).

-

Instrumentation: NMR Spectrometer (¹H, ¹³C, ¹¹B, ¹⁹F), High-Resolution Mass Spectrometer (HRMS) with ESI source, High-Performance Liquid Chromatography (HPLC) system with PDA detector, Melting Point Apparatus.

Step 1: Synthesis of 2-(2-((3,5-difluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq.), 2-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and evaporate the solvent to yield the intermediate as a white solid or colorless oil.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified intermediate from Step 1 in a suitable solvent mixture such as acetone/water or THF/water.

-

Add a 2M aqueous solution of hydrochloric acid (approx. 3-4 eq.).

-

Stir the mixture vigorously at room temperature for 4-6 hours. The product may begin to precipitate.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

If a precipitate has formed, collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold hexanes.

-

If the product remains in solution, extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with hexanes to afford the final product.[8]

Comprehensive Characterization

Unequivocal characterization is critical to validate the structure and purity of the final compound. Boronic acids present unique analytical challenges, such as the tendency to form cyclic anhydrides (boroxines) upon dehydration, which can complicate spectral interpretation.[9][10] A multi-technique approach is therefore mandatory.

Caption: A multi-faceted approach for robust compound characterization.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₁BF₂O₃[4] |

| Molecular Weight | 264.03 g/mol [4] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. A combination of nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) should be analyzed.[11]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~7.8-7.2 | m | 4H, Ar-H (on boronic acid ring) | Typical aromatic region for a substituted benzene ring. |

| ~6.8-6.6 | m | 3H, Ar-H (on difluoro ring) | Upfield shift due to oxygen; complex splitting from F-H coupling. | |

| ~5.2 | s | 2H, -O-CH₂ -Ar | Benzylic protons adjacent to an oxygen atom. | |

| ~8.1 (broad) | br s | 2H, -B(OH ₂) | Labile protons of the boronic acid; shift is concentration/solvent dependent. | |

| ¹³C NMR | ~164 (t) | t | C -F | Carbon directly attached to fluorine; triplet due to C-F coupling. |

| ~135-125 | m | Ar-C | Aromatic carbons of the phenylboronic acid ring. | |

| ~100-110 | m | Ar-C | Aromatic carbons of the difluorophenoxy ring. | |

| ~68 | s | -O-C H₂-Ar | Benzylic carbon. | |

| ¹¹B NMR | ~30 | br s | -B (OH)₂ | Characteristic shift for a tricoordinate arylboronic acid.[12][13] |

| ¹⁹F NMR | ~ -108 | s or t | Ar-F | Single environment for the two equivalent fluorine atoms. |

Mass Spectrometry (MS)

HRMS is essential for confirming the elemental composition. Electrospray ionization (ESI) in negative mode is often effective for boronic acids, detecting the deprotonated molecule.[14][15]

| Parameter | Expected Value |

| Ionization Mode | ESI Negative (ESI-) |

| Expected Ion | [M-H]⁻ |

| Calculated Mass | 263.0690 |

| Found Mass | To be determined experimentally (within 5 ppm) |

Expert Insight: To minimize the formation of boroxines which can complicate mass spectra, it is crucial to use optimized instrument conditions and consider derivatization or the use of specific matrices if other ionization techniques like MALDI are employed.[9][10]

Chromatographic Purity (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment. However, the analysis of boronic acids can be challenging due to potential on-column hydrolysis or poor peak shape.[16] Method development is key.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, end-capped (e.g., Acquity BEH C18) | Provides good hydrophobic retention for the aromatic structure.[15] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress silanol interactions and ensure good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic eluent.[17] |

| Gradient | 10% to 95% B over 10-15 minutes | A broad gradient to elute the compound and any potential impurities. |

| Detection | PDA at 254 nm | Aromatic rings provide strong UV absorbance. |

| Purity Target | ≥98% | Standard for a high-quality synthetic building block. |

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to install the 2-((3,5-difluorophenoxy)methyl)phenyl moiety onto various scaffolds.[18][19]

Caption: Generic Suzuki-Miyaura coupling reaction scheme. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).

This reaction enables the synthesis of complex biaryl structures that are prevalent in active pharmaceutical ingredients and advanced materials. The choice of catalyst, base, and solvent is crucial and must be optimized for the specific aryl halide substrate being used.[20][21]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a protection-group strategy and a robust, multi-technique analytical workflow, researchers can confidently produce and validate this valuable synthetic building block. The detailed protocols and the rationale behind them are designed to empower scientists in drug discovery and materials science to leverage the unique properties of this fluorinated organoboron reagent in their innovative research programs.

References

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3295-3301.

- Jackson, S. N., & Woods, A. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3584–3591.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).

- BenchChem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

- Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.

- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.

- San Diego State University Chemistry. (n.d.). 11B NMR Chemical Shifts.

- (2024).

- Ye, J., Early, M., & Regalado, E. L. (2012).

- van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014).

- Mistry, N., & Mahmood, A. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).

- McCarthy, S., & Boissel, C. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery.

- Hoshi, T., & Anzai, J. I. (2015).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis.

- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.

- Hall, D. G. (Ed.). (2010).

- Nöth, H., & Wrackmeyer, B. (n.d.). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.

- Gracy, A., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- University of Sheffield. (n.d.). Boron NMR.

- Santa Cruz Biotechnology. (n.d.). 2-[(3′,5′-Difluorophenoxy)methyl]phenylboronic acid. SCBT.

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Interchim. (n.d.). Boronic acids : everything you need to know! Interchim – Blog.

- (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid.

- Serwatowski, J., et al. (2008). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. PMC - PubMed Central - NIH.

- Plenio, H., & Schmidt, A. (2015).

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. search.library.ucsf.edu [search.library.ucsf.edu]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. Boron NMR [chem.ch.huji.ac.il]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Difluorophenoxy Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophenoxy substituted phenylboronic acids represent a pivotal class of molecules in medicinal chemistry and materials science. The strategic incorporation of a difluorophenoxy moiety onto a phenylboronic acid scaffold profoundly modulates its core physicochemical properties, including acidity (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of these key properties, detailing the underlying chemical principles and offering robust, field-proven experimental protocols for their accurate determination. By synthesizing theoretical insights with practical methodologies, this document serves as a comprehensive resource for scientists engaged in the design, synthesis, and application of these versatile compounds.

Introduction: The Strategic Value of Fluorination in Boronic Acid Chemistry

Phenylboronic acids are indispensable tools in modern chemistry, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in sensors and therapeutics. The introduction of fluorine, a cornerstone of modern drug design, imparts unique electronic properties that can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1].

The difluorophenoxy substituent, in particular, offers a nuanced approach to property modulation. The potent electron-withdrawing nature of the two fluorine atoms, transmitted through the phenoxy ether linkage, significantly influences the Lewis acidity of the boron center. This guide will dissect the cause-and-effect relationships between this specific substitution pattern and the resulting physicochemical characteristics that are paramount for drug development.

Core Physicochemical Properties: Measurement and Interpretation

Acidity (pKa): The Arbiter of Speciation and Reactivity

The pKa of a phenylboronic acid is not a measure of Brønsted acidity (proton donation) but rather its Lewis acidity—the propensity of the trigonal planar boronic acid (a Lewis acid) to accept a hydroxide ion to form a more stable, tetrahedral boronate anion. This equilibrium is fundamental to its biological activity and chemical reactivity.

The electron-withdrawing difluorophenoxy group is expected to increase the Lewis acidity of the boron atom, thereby lowering the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8)[2]. This increased acidity stems from the stabilization of the resulting negative charge on the boronate anion. The position of the substituent (ortho, meta, para) will further fine-tune this effect due to the interplay of inductive and resonance effects[3][4].

Potentiometric titration is a high-precision technique for determining pKa values[5]. The method involves monitoring pH changes upon the gradual addition of a titrant (e.g., NaOH) to a solution of the boronic acid.

Causality Behind Experimental Choices:

-

Co-solvent: Many boronic acids have poor aqueous solubility. A co-solvent like methanol or DMSO is often necessary, but it's crucial to note that this yields an apparent pKa (pKaapp) specific to that solvent system. Extrapolation methods can be used to estimate the aqueous pKa[5].

-

Inert Atmosphere: Solutions should be purged with nitrogen to remove dissolved CO2, which can form carbonic acid and interfere with the titration of weakly acidic compounds[6].

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that activity coefficients remain stable, leading to more accurate and reproducible measurements[6].

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[6].

-

Sample Preparation: Prepare a solution of the difluorophenoxy substituted phenylboronic acid (e.g., 1 mM) in the chosen solvent system (e.g., water or a water/co-solvent mixture) containing a background electrolyte (0.15 M KCl).

-

Blank Titration: First, titrate the solvent system without the analyte against a standardized NaOH solution (e.g., 0.1 M) to account for solvent effects and impurities.

-

Sample Titration: Acidify the sample solution to ~pH 2 with standardized HCl. Titrate the sample with the standardized NaOH solution, recording the pH value after each incremental addition of titrant. Continue until ~pH 12[6].

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve[6]. Perform at least three replicate titrations to ensure reliability[6].

Self-Validation: The protocol's integrity is maintained by calibrating the pH meter, running a blank titration to establish a baseline, and performing multiple replicates to calculate a mean and standard deviation, ensuring the robustness of the final pKa value.

Lipophilicity (logP/logD): A Key to Membrane Permeation

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameter. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like boronic acids, the distribution coefficient (logD) is more relevant as it accounts for all species (neutral and ionized) at a given pH.

Fluorination is a well-established strategy for modulating lipophilicity[7][8][9][10]. While often increasing logP, the effect is complex and position-dependent. The difluorophenoxy group is expected to significantly increase the lipophilicity of the parent phenylboronic acid. Understanding the logD at physiological pH (7.4) is crucial, as it is directly influenced by the compound's pKa.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for determining lipophilicity, requiring minimal sample[11][12]. It correlates a compound's retention time on a nonpolar stationary phase with known logP values of standard compounds.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 or C8 column is used to mimic the lipophilic environment of a biological membrane[13].

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is used. For logD determination, the pH of the aqueous phase is fixed at the desired value (e.g., 7.4).

-

Calibration Standards: A set of compounds with well-established logP values are run to create a calibration curve, against which the retention time of the test compound is compared[14].

Step-by-Step Methodology:

-

System Preparation: Equilibrate an RP-HPLC system with a C18 column using a mobile phase (e.g., 50:50 acetonitrile:25 mM phosphate buffer at pH 7.4) at a constant flow rate.

-

Calibration: Inject a series of 5-7 calibration standards with a range of known logP values that bracket the expected logP of the analyte. Record their retention times (tR).

-

Void Time (t0) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

-

Sample Analysis: Inject a solution of the difluorophenoxy substituted phenylboronic acid and record its retention time.

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (tR - t0) / t0.

-

Plot log k' versus the known logP values of the standards.

-

Perform a linear regression to obtain the equation of the line.

-

Use the log k' of the analyte to calculate its logP (or logD at the specific pH) from the regression equation.

-

Self-Validation: This method is self-validating through the use of a robust set of calibration standards. The linearity (R² > 0.98) of the calibration curve confirms the system is performing correctly and that the determined logP/logD value is reliable within the calibrated range.

The following diagram illustrates the critical relationship between pH, pKa, and the resulting distribution coefficient (logD). For an acidic compound like a phenylboronic acid, as the pH rises above the pKa, the compound increasingly ionizes to the boronate form. This charged species is significantly more water-soluble and less lipophilic, causing a sharp decrease in the logD value.

Caption: Relationship between pH, pKa, and logD for a boronic acid.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and poor bioavailability[15]. The large, hydrophobic difluorophenoxy group may decrease the aqueous solubility of phenylboronic acid. It is essential to measure solubility early in the discovery process.

Two common types of solubility are measured:

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used for early screening[16][17][18].

-

Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours). It is considered the "gold standard"[15][17][18].

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour incubation period is typically sufficient to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached[16][18].

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25°C) is critical for reproducibility[19].

-

Quantification Method: HPLC-UV or LC-MS is used for accurate quantification of the dissolved compound in the supernatant, offering high sensitivity and specificity[17].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid difluorophenoxy substituted phenylboronic acid to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium[18].

-

Separation: After incubation, filter the suspension through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid from the saturated solution[17].

-

Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the filtered supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

-

Result: The determined concentration is the thermodynamic solubility of the compound in that specific buffer.

Self-Validation: The use of an excess of solid material ensures that the final solution is truly saturated. The accuracy of the result is validated by the linearity of the HPLC/LC-MS calibration curve prepared with authentic standards.

Chemical Stability: Navigating Degradation Pathways

Boronic acids are susceptible to two primary degradation pathways that can impact their shelf-life and in vivo efficacy:

-

Oxidative Deboronation: Reaction with reactive oxygen species (ROS) can cleave the C-B bond, converting the boronic acid to the corresponding phenol[20][21]. Diminishing electron density on the boron atom, as achieved with electron-withdrawing substituents, can enhance oxidative stability[20][22].

-

Boroxine Formation: Boronic acids can undergo reversible, dehydrative trimerization to form a cyclic anhydride called a boroxine. This equilibrium is driven by the removal of water and can be influenced by temperature and the electronic nature of the substituents[23][24][25].

Caption: Key degradation pathways for phenylboronic acids.

Synthesis and Characterization

Difluorophenoxy substituted phenylboronic acids are typically synthesized via established organometallic routes. A common method involves the reaction of a corresponding aryl halide (e.g., a bromodifluorophenoxybenzene) with an organolithium reagent or magnesium to form a Grignard reagent, followed by quenching with a trialkyl borate ester (e.g., triisopropyl borate) and subsequent acidic hydrolysis[25][26].

General Synthetic Scheme:

-

Grignard/Organolithium Formation: Ar-Br + Mg (or n-BuLi) → Ar-MgBr (or Ar-Li)

-

Borylation: Ar-MgBr (or Ar-Li) + B(O-iPr)₃ → Ar-B(O-iPr)₂

-

Hydrolysis: Ar-B(O-iPr)₂ + H₃O⁺ → Ar-B(OH)₂

Characterization is confirmed using standard analytical techniques, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, along with mass spectrometry to confirm the molecular structure and purity.

Implications for Drug Development and Conclusion

The physicochemical properties of difluorophenoxy substituted phenylboronic acids are deeply interconnected and have profound implications for their potential as therapeutic agents.

-

A lower pKa (< 8) ensures that a significant fraction of the compound exists as the active tetrahedral boronate anion at physiological pH, which is often crucial for binding to biological targets like serine proteases.

-

Optimal lipophilicity (logD) is a balancing act. It must be high enough to allow for membrane permeation but not so high as to cause poor solubility or nonspecific binding. The difluorophenoxy group provides a powerful lever to tune this property.

-

Adequate aqueous solubility is non-negotiable for achieving sufficient drug exposure after administration.

-

Enhanced chemical stability , particularly against oxidation, is critical for ensuring a viable shelf-life and preventing rapid metabolic inactivation in vivo.

References

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. Retrieved from [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. (2020). Molecules, 25(21), 5196. MDPI. Retrieved from [Link]

-

Gozdalik, J., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. Retrieved from [Link]

-

Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

- Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Graham, B. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). ACS Publications. Retrieved from [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Dias, N. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1479-1497. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2020). ChemRxiv. Retrieved from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2020). Analytical Chemistry, 92(13), 8875–8881. ACS Publications. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2018). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 23(12), 3193. Retrieved from [Link]

-

Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. Retrieved from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(17), e202218428. Retrieved from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). Angewandte Chemie International Edition, 62(17), e202218428. Retrieved from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

-

(PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023). ResearchGate. Retrieved from [Link]

-

Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). Organic & Biomolecular Chemistry, 17(38), 8756–8764. Retrieved from [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.

-

Lipophilicity modulations by fluorination correlate with membrane partitioning. (2023). ePrints Soton. Retrieved from [Link]

-

(2,5-Difluoro-1,4-phenylene)diboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) 2,4-Difluorophenylboronic acid. (2007). ResearchGate. Retrieved from [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

-

Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

[4-(Difluoromethyl)phenyl]boronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. d-nb.info [d-nb.info]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton [eprints.soton.ac.uk]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. enamine.net [enamine.net]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 25. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 26. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((3,5-difluorophenoxy)methyl)phenyl)boronic acid, with the chemical formula C₁₃H₁₁BF₂O₃, is a member of the versatile class of organic compounds known as boronic acids.[1] These compounds and their derivatives are of significant interest in medicinal chemistry and drug development, often serving as key building blocks in the synthesis of complex molecules and as pharmacophores in their own right. Boronic acids have demonstrated efficacy as enzyme inhibitors, particularly for proteases, and are components of several FDA-approved drugs.[2][3] The presence of fluorine atoms in the phenoxy ring of the title compound is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its three-dimensional structure and conformational dynamics crucial for rational drug design and development.

This guide provides a comprehensive analysis of the anticipated molecular structure and conformational preferences of this compound. It synthesizes established principles from structural studies of related phenylboronic acid derivatives and outlines the experimental and computational methodologies required for a detailed characterization.

Predicted Molecular Structure and Solid-State Packing

Based on studies of similar phenylboronic acids, it is predicted that the boronic acid group, -B(OH)₂, will be largely planar.[4] In the solid state, phenylboronic acids typically form hydrogen-bonded dimers, and this is also expected for the title compound.[4][5] The molecule possesses considerable conformational flexibility due to the ether linkage and the rotation around the C-C and C-O bonds.

A key structural feature to consider is the dihedral angle between the two aromatic rings. In a related compound, {2-[(2,6-difluorophenoxy)methyl]phenyl}boronic acid, the two benzene rings are significantly twisted with a dihedral angle of 76.06 (3)°.[6] A similar non-coplanar arrangement is expected for this compound to minimize steric hindrance.

Furthermore, the orientation of the boronic acid group relative to the phenyl ring to which it is attached is of interest. In the aforementioned related structure, the dihydroxyboron group is not coplanar with the benzene ring, exhibiting a C6—C1—B1—O1 torsion angle of 32.39 (2)°.[6] This deviation from planarity is a common feature in ortho-substituted phenylboronic acids.[7]

Intramolecular hydrogen bonding may also play a role in stabilizing a particular conformation. An O—H···O interaction between one of the hydroxyl groups of the boronic acid and the ether oxygen is plausible. In the solid state, intermolecular hydrogen bonds between the boronic acid hydroxyl groups are expected to be a dominant feature, leading to the formation of centrosymmetric dimers.[6]

Conformational Analysis in Solution

In solution, the molecule will exist as an equilibrium of different conformers. The rotational barriers around the C-O and C-C bonds of the ether linkage will be relatively low, allowing for rapid interconversion between different spatial arrangements of the two aromatic rings. The conformation of the boronic acid group itself is also dynamic, with rotation around the C-B bond. Computational studies on monosubstituted phenylboronic acids have shown that the energy differences between different conformers can be small.[7]

The presence of the two fluorine atoms on the phenoxy ring will influence the electronic distribution and may lead to specific intramolecular interactions, such as weak C—H···F or C—F···π interactions, that could favor certain conformations in solution.

Experimental and Computational Characterization

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of this compound.

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Methodology:

-

Grow suitable single crystals of this compound, for example, by slow evaporation from an appropriate solvent system.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

-

Methodology:

-

Dissolve a sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a suite of NMR spectra on a high-field NMR spectrometer:

-

¹H NMR: To identify the number and environment of the protons. The protons of the B(OH)₂ group will likely appear as a broad singlet.[8]

-

¹³C NMR: To identify the number and environment of the carbon atoms. The carbon attached to the boron atom may show a broad signal.[8]

-

¹¹B NMR: To directly observe the boron nucleus. A single, broad signal is expected for the trigonal planar boronic acid.[8]

-

¹⁹F NMR: To observe the fluorine nuclei. Two distinct signals are expected for the two non-equivalent fluorine atoms.[8]

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of all signals.

-

-

Analyze the chemical shifts, coupling constants (especially H-F and C-F couplings), and signal multiplicities to deduce the solution-state structure.

-

Table 1: Predicted NMR Spectral Data Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicities and Couplings |

| ¹H | Aromatic: 6.5 - 8.0Methylene (-CH₂-): ~5.0Boronic Acid (-B(OH)₂): Variable, broad singlet | Complex splitting patterns for aromatic protons due to H-H and H-F couplings. |

| ¹³C | Aromatic: 100 - 165Methylene (-CH₂-): ~70 | Carbons attached to fluorine will show large one-bond C-F coupling constants. |

| ¹¹B | 28 - 33 | Broad singlet. |

| ¹⁹F | -100 to -140 | Two distinct signals are expected. |

Computational Modeling

Computational methods are invaluable for predicting molecular properties and for interpreting experimental data.

-

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.

-

Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).[9][10] Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface.

-

NMR Chemical Shift Calculations: Calculate the NMR chemical shifts for the optimized conformers using the Gauge-Including Atomic Orbital (GIAO) method and compare them with the experimental data to identify the most probable solution-state conformation.[9][10]

-

Analysis of Intramolecular Interactions: Use techniques such as Natural Bond Orbital (NBO) analysis to investigate potential intramolecular hydrogen bonds and other weak interactions that may influence the conformation.[11]

-

Diagram 1: Experimental and Computational Workflow for Structural Elucidation

Caption: Workflow for the structural analysis of this compound.

Potential Applications in Drug Development

A detailed understanding of the three-dimensional structure of this compound is a prerequisite for its effective use in drug discovery. This knowledge can inform:

-

Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation, researchers can design analogs with improved potency and selectivity.

-

Pharmacophore Modeling: The 3D structure can be used to develop pharmacophore models for virtual screening and the design of new drug candidates.

-

Docking Studies: An accurate molecular structure is essential for performing molecular docking studies to predict the binding mode of the compound with its biological target.[2][3]

Conclusion

While specific experimental data for this compound is not yet publicly available, a robust understanding of its molecular structure and conformation can be achieved through a synergistic approach that combines the principles learned from related compounds with state-of-the-art experimental and computational techniques. The methodologies outlined in this guide provide a clear pathway for the comprehensive characterization of this and other novel boronic acid derivatives, thereby accelerating their potential application in drug discovery and development.

References

-

Silla, J. M., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1127–1134. [Link]

-

Beilstein Journals. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

Sci-Hub. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

PubMed. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

PubMed Central. (2015). A Computational Investigation of Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F). [Link]

-

ACS Publications. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]

-

ResearchGate. (2018). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. [Link]

-

bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. [Link]

-

ResearchGate. (2023). Resynthesized complex boronic acid derivatives based on different... [Link]

-

PubMed Central. (2013). A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. [Link]

-

MDPI. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Theranostics. (2018). Supporting Information. [Link]

-

ScienceDirect. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, H-1 and C-13 NMR, UV) techniques and quantum chemical calculations. [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Sci-Hub. (n.d.). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. [Link]

-

DORAS | DCU Research Repository. (2023). molbank. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

PubMed Central. (2013). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

PubChem. (n.d.). (2,3-Difluoro-5-methoxyphenyl)boronic acid. [Link]

-

lookchem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 10. Sci-Hub. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations / Journal of Molecular Structure, 2014 [sci-hub.st]

- 11. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

literature review on the applications of aryl-benzyl ether boronic acids

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Aryl-Benzyl Ether Boronic Acids

Introduction: A Tale of Two Moieties

In the vast landscape of synthetic chemistry and drug discovery, boronic acids stand out as remarkably versatile building blocks.[1][2][3] First synthesized in 1860, these organoboranes, characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), possess a unique combination of stability, low toxicity, and multifaceted reactivity.[1] Their ability to act as Lewis acids and form reversible covalent complexes with diols has made them indispensable in fields ranging from medicinal chemistry to materials science.[4] When the boronic acid functionality is appended to an aryl-benzyl ether scaffold, the resulting molecule gains a unique set of properties, combining the electronic characteristics of the aryl ring, the conformational flexibility of the benzyl ether linkage, and the reactive potential of the boronyl group.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of aryl-benzyl ether boronic acids. We will delve into their synthesis and the critical role of protecting groups, explore their diverse applications in catalysis, sensing, and medicine, and provide detailed protocols for their practical implementation.

Part 1: Synthesis and Stability - The Art of Construction and Preservation

The synthesis of aryl-benzyl ether boronic acids typically involves a multi-step approach, focusing first on the creation of the core boronic acid and then the introduction of the ether linkage, or vice-versa. The primary challenge in their synthesis and handling is the inherent instability of free boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides.[5]

Core Synthetic Strategies

Several robust methods exist for the synthesis of the foundational aryl and benzyl boronic acids.

-

From Aryl/Benzyl Halides: The most common routes involve the reaction of aryl or benzyl halides. This can be achieved through the formation of Grignard or organolithium reagents followed by electrophilic trapping with a trialkyl borate ester (e.g., trimethyl borate) at low temperatures.[1][6] A prominent alternative is the palladium-catalyzed Miyaura borylation, which couples aryl/benzyl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][6]

-

From C-H Activation: Direct borylation of aromatic C-H bonds offers a more atom-economical approach, often catalyzed by transition metals like iridium or rhodium.[1]

-

From N-sulfonylhydrazones: A modern, light-promoted method allows for the homologation of arylboronic acids using N-sulfonylhydrazones to generate benzylboronates, circumventing the instability of benzylboronic acid under thermal conditions.[7]

The Crucial Role of Protecting Groups

To overcome instability and allow for multi-step synthesis, the boronic acid group is often protected.[5][8][9] These protecting groups render the organoboron inert to various reaction conditions, such as cross-coupling, and improve handling and purification.[5]

| Protecting Group | Abbreviation | Key Features & Deprotection |

| Pinacol Ester | Bpin | Most common; stable enough for chromatography but reactive enough for direct use in many couplings.[8] Hydrolysis to the free boronic acid can be challenging.[10] |

| N-methyliminodiacetic acid | MIDA | Forms a tetracoordinate boronate that is inert to cross-coupling.[5] Deprotected under mild basic conditions. |

| 1,8-Diaminonaphthalene | dan | Highly stable due to nitrogen lone pair donation to boron's empty orbital.[8] Requires specific conditions for removal. |

| Organotrifluoroborate | BF₃K | Bench-stable, crystalline solids.[5] Hydrolysis is required to release the active boronic acid for cross-coupling.[5] |

The choice of protecting group is a critical experimental decision, dictated by the downstream reaction conditions and the desired final compound. For instance, the MIDA group is ideal for iterative cross-coupling strategies where one boron site must remain unreactive while another is functionalized.[5]

Workflow: A General Synthetic Pathway

A common workflow for synthesizing an aryl-benzyl ether boronic acid derivative involves protecting the boronic acid as a stable ester, performing the etherification, and then deprotecting if necessary.

Caption: General workflow for aryl-benzyl ether boronic acid synthesis.

Part 2: Applications in Catalysis and Organic Synthesis

Aryl-benzyl ether boronic acids are not just synthetic targets; they are also powerful tools in the synthetic chemist's arsenal, primarily acting as catalysts or key coupling partners.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application of boronic acids, enabling the formation of C-C bonds.[2] Aryl boronic acids, including those with ether linkages, are extensively used to synthesize complex biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[2][11] The stability and reactivity of boronic esters, such as the 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), have been shown to provide higher yields in Suzuki-Miyaura couplings compared to free boronic acids.[11][12]

Boronic Acid Catalysis

Beyond being substrates, arylboronic acids can function as catalysts themselves, often acting as transient Brønsted acids. This has been effectively applied in dehydrative C-C and C-O bond-forming reactions.

Catalytic Dehydrative C-Alkylation: Pentafluorophenylboronic acid, often with a co-catalyst like oxalic acid, has been shown to catalyze the C-alkylation of 1,3-diketones and the allylation of benzylic alcohols.[13][14] The reaction proceeds via an Sₙ1-type mechanism where the boronic acid system facilitates the dehydration of a benzylic alcohol to form a carbocation intermediate, which is then trapped by a nucleophile.[13][15] This avoids the need to handle strong, corrosive acids directly.[13]

Example Reaction Yields in Catalyzed C-Alkylation [13]

| Benzylic Alcohol Electrophile | Nucleophile | Product Yield (%) |

| Diphenylmethanol | Acetylacetone | 98% |

| 1-(4-Methoxyphenyl)ethanol | Acetylacetone | 85% |

| Diphenylmethanol | Allyltrimethylsilane | 96% |

| 1-(4-Bromophenyl)ethanol | Allyltrimethylsilane | 75% |

Experimental Protocol: Arylboronic Acid Catalyzed Allylation[13]

-

To an oven-dried vial, add the benzylic alcohol (0.5 mmol, 1.0 equiv.), pentafluorophenylboronic acid (5.3 mg, 0.025 mmol, 5 mol %), and oxalic acid dihydrate (3.2 mg, 0.025 mmol, 5 mol %).

-

Add allyltrimethylsilane (114 mg, 1.0 mmol, 2.0 equiv.) and 1,2-dichloroethane (1.0 mL).

-

Seal the vial and heat the reaction mixture at 90 °C for 16 hours.

-

Allow the reaction to cool to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired allylated product.

Part 3: Innovations in Sensing and Diagnostics

The ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols is the cornerstone of its application in chemical sensing.[16][17][18][19] This interaction is particularly powerful for detecting carbohydrates, which are critical biomarkers in diseases like cancer and diabetes.[1][16]

Mechanism of Fluorescent Sensing

Aryl-benzyl ether boronic acids designed as sensors typically incorporate a fluorophore. The sensing mechanism relies on a change in the electronic properties of the molecule upon binding to a diol.

Caption: Reversible diol binding mechanism for fluorescent sensing.

Upon binding, the boron atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This change alters the electronic nature of the boron, often inhibiting photoinduced electron transfer (PET) quenching or changing the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a detectable increase in fluorescence intensity.[18]

Applications in Biological Imaging

These fluorescent probes have been successfully used to selectively label and image cells. For instance, specifically designed bis-boronic acid probes have been shown to label liver carcinoma cells (which overexpress certain cell-surface carbohydrates) with higher selectivity compared to normal fibroblast cells.[16] This makes them valuable tools for cancer diagnostics and research, acting as "antibody mimics" due to their high affinity and selectivity for specific glycans.[16]

Part 4: Frontiers in Drug Development and Bioconjugation

The unique reactivity of boronic acids has cemented their role in modern drug design and bioconjugation chemistry.[20][21] The FDA-approved proteasome inhibitor Bortezomib, used to treat multiple myeloma, is a prominent example of a successful boronic acid-based drug.[2][22]

Boronic Acids as Enzyme Inhibitors

Boronic acids are effective inhibitors of serine proteases. The boron atom can form a stable, tetrahedral covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[20] This potent and often reversible inhibition mechanism is a key strategy in drug design.

Bioconjugation Chemistries

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, a critical process for creating antibody-drug conjugates, probes, and functionalized biomaterials.[20] Arylboronic acids with ortho-formyl or ortho-acetyl groups have emerged as powerful reagents for this purpose.

-

Iminoboronate Formation: These compounds react rapidly and dynamically with primary amines, such as the side chain of lysine on proteins, to form iminoboronates.[23] This bond is thermodynamically stable yet kinetically labile, enabling reversible covalent labeling of biomolecules under physiological conditions.[23] This dynamic nature provides a novel binding mechanism that can be exploited for developing reversible covalent inhibitors and probes.[23]

Caption: Dynamic covalent bioconjugation via iminoboronate formation.

-

Thiazolidine Boronate (TzB) Formation: With N-terminal cysteines, 2-FPBA undergoes a rapid conjugation to form a highly stable thiazolidine boronate complex.[20] This reaction is exceptionally fast and expands the toolkit for site-specific protein modification.

These boron-enabled bioconjugation reactions offer significant advantages, including fast kinetics and biocompatibility, pushing the boundaries of what is possible in chemical biology and targeted drug delivery.[20][23]

Future Outlook

The field of aryl-benzyl ether boronic acids and their derivatives continues to evolve. Future research will likely focus on developing novel catalytic systems with even greater efficiency and selectivity, designing next-generation fluorescent sensors with enhanced sensitivity for in vivo imaging, and expanding the repertoire of bioconjugation reactions for more complex biological applications. As our understanding of the nuanced reactivity of the C-B bond deepens, these versatile molecules are poised to play an even more significant role in addressing challenges across the scientific spectrum, from fundamental synthesis to advanced therapeutics.

References

- Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). American Chemical Society.

- Protecting Groups for Boronic Acids. (2016).

- Boronic acids protecting groups with standard deprotecting conditions.

- Protecting groups for boronic acids. (US9085590B2).

- Use of polymers as protecting groups in organic synthesis. Application of polystyrylboronic acid to the one-pot synthesis of acylated carbohydrate derivatives. Journal of the American Chemical Society.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal.

- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022).

- Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. (2019). PMC.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

- Boron enabled bioconjugation chemistries. (2024). PMC - PubMed Central.

- Benzylboronic acid or boron

- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2020). ChemRxiv.

- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020).

- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020).

- Recent development of boronic acid-based fluorescent sensors. (2019). PMC - PubMed Central.

- Arylation Chemistry for Bioconjug

- Electrosynthesis of benzylboronic acids and esters

- Arylboronic acid or boron

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Biological and Medicinal Applications of Boronic Acids. (2015).

- Nature of the catalytic species.

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2022). -ORCA - Cardiff University.

- Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjug

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). RSC Publishing.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2020).

- Reactions of Benzylboron

- Scope of the dual Ir/Ni-catalyzed benzyl boronic ester arylation in...

- Scope of photoredox benzyl and allyl boronic esters arylation with...

- Recent development of boronic acid-based fluorescent sensors. (2019). RSC Publishing.

- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). MDPI.

- Boronic acid. Wikipedia.

- Scope of the dual Ir/Ni-catalyzed benzyl boronic ester arylation in...

- Gold(I)-catalyzed Benzylation of (Hetero)aryl Boronic Acids with (Hetero)benzyl Bromides by the Strategy of a SN 2-type Reaction. (2020). PubMed.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]

- 18. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications -ORCA [orca.cardiff.ac.uk]

- 23. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Novel Boronic Acid Derivatives

Introduction

Boronic acids and their derivatives have become indispensable building blocks in modern chemistry, with profound applications in drug discovery, materials science, and chemical sensing.[1][2][3] Their unique ability to reversibly form covalent bonds with diols makes them particularly valuable for developing sensors for saccharides and other biologically important molecules.[4][5] The structural elucidation and purity assessment of novel boronic acid derivatives are paramount to ensuring their efficacy and safety in these applications.[6] This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed in the rigorous characterization of these versatile compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. By integrating field-proven insights with established analytical principles, this guide aims to equip you with the expertise to confidently characterize novel boronic acid derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and boronic acid derivatives are no exception. A multi-nuclear approach, primarily utilizing ¹H, ¹³C, and ¹¹B NMR, provides a comprehensive picture of the molecular framework.

¹¹B NMR: The Definitive Probe for the Boron Center

The boron atom is the heart of a boronic acid, and ¹¹B NMR spectroscopy directly probes its chemical environment.[7][8] This technique is exceptionally sensitive to the hybridization state of the boron atom, allowing for the clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or anion.[9]

-

Expertise in Practice: The chemical shift in ¹¹B NMR is a powerful diagnostic tool. Trigonal sp² boron atoms in boronic acids typically resonate in the downfield region of δ 26 to 30 ppm .[4] Upon formation of a tetrahedral boronate ester or anion by coordination with a diol or a Lewis base, the signal shifts significantly upfield to the region of δ 2 to 10 ppm .[4][10] This distinct shift provides unequivocal evidence of complexation.[5][7]

Key Considerations for ¹¹B NMR:

-

Quartz NMR Tubes: To avoid a broad background signal from borosilicate glass, it is crucial to use quartz NMR tubes.[7]

-

Concentration: A sufficient concentration of the analyte (typically ~4 mg in 0.65 mL of solvent) is necessary to obtain a good signal-to-noise ratio.[7]

-

pH Dependence: The chemical shift of the boron signal is highly dependent on the pH of the solution, as this influences the equilibrium between the boronic acid and the boronate anion.[5][7]

¹H and ¹³C NMR: Elucidating the Organic Scaffold

While ¹¹B NMR focuses on the boron center, ¹H and ¹³C NMR provide detailed information about the organic structure attached to the boronic acid moiety.

-

¹H NMR: The protons on the carbon atoms adjacent to the boron atom are influenced by its electron-withdrawing nature. For aryl boronic acids, the ortho protons typically appear at a downfield chemical shift.[11] The broad signal of the B(OH)₂ protons is often observed and can be exchanged with D₂O.

-

¹³C NMR: The carbon atom directly bonded to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar broadening from the adjacent boron nucleus.[10][12] The boron group acts as a weak electron-withdrawing group, which can slightly deshield the beta carbon in alkenylboronic acids.[13] Incremental chemical shift values for the pinacol boronate substituent have been established and can aid in spectral interpretation.[11]

Experimental Protocol: NMR Analysis of a Novel Phenylboronic Acid Derivative

-

Sample Preparation:

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

¹¹B NMR: Dissolve approximately 4 mg of the sample in 0.65 mL of the chosen deuterated solvent in a quartz NMR tube.[7]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹¹B NMR, use an external reference standard such as BF₃·O(C₂H₅)₂.[13]

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For ¹¹B NMR, acquire a one-dimensional spectrum. The number of scans may need to be increased to achieve an adequate signal-to-noise ratio.[7]

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software.

-